molecular formula C14H9Br B15229945 4-(Bromoethynyl)-1,1'-biphenyl

4-(Bromoethynyl)-1,1'-biphenyl

Katalognummer: B15229945
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: XGABZAGUDFNSKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Bromoethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of a bromoethynyl group attached to a biphenyl structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Bromoethynyl)-1,1’-biphenyl typically involves the bromination of ethynylbiphenyl. One common method is the reaction of phenylacetylene with bromine in the presence of a base such as sodium hydroxide. The reaction is carried out in a cold solution to control the exothermic nature of the bromination process .

Industrial Production Methods: Industrial production of 4-(Bromoethynyl)-1,1’-biphenyl may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(Bromoethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems.

Wissenschaftliche Forschungsanwendungen

4-(Bromoethynyl)-1,1’-biphenyl has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-(Bromoethynyl)-1,1’-biphenyl involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate the activity of enzymes or receptors, influencing biological pathways .

Vergleich Mit ähnlichen Verbindungen

    4-(Ethynyl)-1,1’-biphenyl: Lacks the bromine atom, resulting in different reactivity.

    4-(Bromoethynyl)-naphthalene: Similar structure but with a naphthalene core instead of biphenyl.

    4-(Bromoethynyl)-benzene: Simplified structure with a single benzene ring.

Uniqueness: 4-(Bromoethynyl)-1,1’-biphenyl is unique due to the presence of both the bromo and ethynyl groups, which confer distinct reactivity and potential for diverse applications. Its biphenyl core provides additional stability and versatility in chemical synthesis.

Eigenschaften

Molekularformel

C14H9Br

Molekulargewicht

257.12 g/mol

IUPAC-Name

1-(2-bromoethynyl)-4-phenylbenzene

InChI

InChI=1S/C14H9Br/c15-11-10-12-6-8-14(9-7-12)13-4-2-1-3-5-13/h1-9H

InChI-Schlüssel

XGABZAGUDFNSKY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C#CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.